molecular formula C32H31ClN6O3 B611990 ピロチニブ CAS No. 1269662-73-8

ピロチニブ

カタログ番号: B611990
CAS番号: 1269662-73-8
分子量: 583.1 g/mol
InChIキー: SADXACCFNXBCFY-IYNHSRRRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrotinib is an irreversible pan-human epidermal growth factor receptor tyrosine kinase inhibitor. It targets human epidermal growth factor receptor 1, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This compound has shown promising antitumor activity, particularly in the treatment of human epidermal growth factor receptor 2-positive advanced breast cancer .

科学的研究の応用

Pyrotinib has a wide range of scientific research applications:

作用機序

ピロチニブは、ヒト上皮成長因子受容体1、ヒト上皮成長因子受容体2、ヒト上皮成長因子受容体4のチロシンキナーゼドメインに不可逆的に結合することにより、その効果を発揮します。この結合は、これらの受容体のリン酸化を阻害し、それによってホスホイノシチド3キナーゼ/タンパク質キナーゼB経路やRas/マイトジェン活性化プロテインキナーゼ経路などの下流シグナル伝達経路を遮断します。 この阻害は、ヒト上皮成長因子受容体2陽性がん細胞の細胞増殖の抑制とアポトーシスの増加につながります .

類似化合物:

ピロチニブの独自性: ピロチニブは、複数のヒト上皮成長因子受容体への不可逆的な結合により、他の阻害剤と比較してより幅広い活性を示すという点で独特です。 血脳関門を透過する能力は、ヒト上皮成長因子受容体2陽性乳がん患者の脳転移の治療に特に効果的です .

生化学分析

Biochemical Properties

Pyrotinib interacts with the human epidermal growth factor receptor 2 (HER2), human epidermal growth factor receptor 1 (HER1), and HER4 . It inhibits these receptors, thereby disrupting the biochemical reactions they are involved in . The nature of these interactions is irreversible, which means that once Pyrotinib binds to these receptors, it does not easily dissociate .

Cellular Effects

Pyrotinib has been shown to have significant effects on various types of cells, particularly those that overexpress HER2 . It influences cell function by inhibiting the signaling pathways regulated by HER2, HER1, and HER4 . This can impact gene expression and cellular metabolism, leading to inhibited cell proliferation and induced cell cycle arrest .

Molecular Mechanism

The molecular mechanism of Pyrotinib involves its binding to HER2, HER1, and HER4 . This binding is irreversible, leading to the inhibition of these tyrosine kinases . As a result, the downstream signaling pathways regulated by these receptors, such as the PI3K/Akt and MAPK pathways, are disrupted . This can lead to changes in gene expression and ultimately affect cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrotinib have been observed over time. For instance, Pyrotinib monotherapy was found to be inefficient in inhibiting the proliferation of certain cancer cells in vitro . When combined with other agents, Pyrotinib exhibited a potent synergistic effect, leading to more evident cell cycle arrest and inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of Pyrotinib in animal models have been shown to vary with different dosages . For example, in a mouse xenograft model, the combination of Pyrotinib with other agents led to a significant repression of in vivo tumor growth .

Metabolic Pathways

The primary metabolic pathways of Pyrotinib involve oxidative metabolites . These pathways include O-depicoline (M1), oxidation of pyrrolidine (M5), and oxidation of pyridine (M6-1, M6-2, M6-3, and M6-4) .

Subcellular Localization

It is known to bind to HER2, HER1, and HER4, which are typically located on the cell membrane . Therefore, it is likely that Pyrotinib localizes to the cell membrane where these receptors are present.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pyrotinib involves multiple steps, starting with the preparation of 3-cyanoquinolone derivatives. The process includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution and cyclization .

Industrial Production Methods: Industrial production of pyrotinib is carried out by Shanghai Hengrui Pharmaceutical. The process is optimized for large-scale production, ensuring high yield and purity. The recommended dosage of oral pyrotinib is 400 milligrams once daily after a meal .

化学反応の分析

反応の種類: ピロチニブは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物には、さまざまなキノリン誘導体が含まれ、これらはピロチニブの合成における重要な中間体です .

4. 科学研究への応用

ピロチニブは、広範囲の科学研究への応用を持っています。

類似化合物との比較

Uniqueness of Pyrotinib: Pyrotinib is unique due to its irreversible binding to multiple human epidermal growth factor receptors, providing a broader spectrum of activity compared to other inhibitors. Its ability to penetrate the blood-brain barrier makes it particularly effective in treating brain metastases in human epidermal growth factor receptor 2-positive breast cancer patients .

生物活性

Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that has shown significant promise in the treatment of HER2-positive cancers, particularly breast cancer and gastric cancer. Its mechanism of action involves binding to the ATP-binding site of the ErbB family of receptors, effectively blocking downstream signaling pathways that promote tumor growth and survival. This article explores the biological activity of pyrotinib, including its efficacy, safety, and underlying molecular mechanisms, supported by data tables and case studies.

Pyrotinib targets the human epidermal growth factor receptor 2 (HER2), as well as HER1 and HER4. By covalently binding to the intracellular kinase domain, it prevents the formation of heterodimers and inhibits autophosphorylation, which is crucial for activating downstream signaling pathways involved in cell proliferation and survival . This mechanism underlies its effectiveness in treating HER2-positive tumors.

Summary of Clinical Findings

Several clinical trials have evaluated the efficacy of pyrotinib in various settings:

  • Phase II Clinical Trials : A pivotal trial demonstrated that pyrotinib combined with capecitabine resulted in a higher objective response rate (ORR) compared to lapatinib with capecitabine (78.5% vs. 57.1%, p=0.01). The median progression-free survival (PFS) was significantly longer for the pyrotinib group (18.1 months vs. 7.0 months, p < 0.001) .
  • Real-World Data : A study involving 113 patients treated with pyrotinib showed a complete response in 8%, partial response in 58.4%, and stable disease in 15%. The median PFS was reported at 14.1 months .
Study TypeObjective Response RateMedian Progression-Free SurvivalAdverse Events
Phase II Trial78.5%18.1 monthsDiarrhea (87.6%), Vomiting (31.9%)
Real-World Study66.4%14.1 monthsDiarrhea (87.6%), Palmar-plantar erythrodysesthesia (26.6%)

Molecular Mechanisms

Recent studies have uncovered additional insights into how pyrotinib exerts its effects:

  • Autophagy Induction : Research indicates that pyrotinib enhances autophagy in HER2-positive breast cancer cells through a novel miR-16-5p/ZBTB16/G6PD axis. This pathway appears to be critical for the antitumor effects observed when pyrotinib is combined with other agents like chrysin .
  • Synergistic Effects : The combination of pyrotinib with chrysin not only induces cell cycle arrest but also significantly inhibits tumor growth in xenograft models, suggesting that combining therapies may enhance treatment efficacy through synergistic mechanisms .

Case Study: Metastatic Breast Cancer

A notable case involved a patient with HER2-positive metastatic breast cancer who had previously undergone multiple lines of therapy without success. After initiating treatment with pyrotinib, the patient experienced a significant reduction in tumor size, leading to a partial response as assessed by RECIST criteria.

Case Study: Brain Metastases

In patients with brain metastases from HER2-positive breast cancer, treatment with pyrotinib resulted in a median overall survival (OS) of 19.8 months, highlighting its potential effectiveness even in challenging scenarios where traditional therapies may fail .

Safety Profile

While pyrotinib has demonstrated substantial efficacy, it is also associated with adverse effects:

  • Common Adverse Events : The most frequently reported side effects include diarrhea (87.6%), vomiting (31.9%), and palmar-plantar erythrodysesthesia (26.6%). These events are generally manageable but require monitoring during treatment .

特性

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADXACCFNXBCFY-IYNHSRRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269662-73-8
Record name SHR-1258
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269662738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14993
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PYROTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN36EQM0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。